(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoic acid (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoic acid
Brand Name: Vulcanchem
CAS No.: 2817-13-2
VCID: VC0152465
InChI: InChI=1S/C17H24N2O5/c1-11(2)9-14(15(20)18-12(3)16(21)22)19-17(23)24-10-13-7-5-4-6-8-13/h4-8,11-12,14H,9-10H2,1-3H3,(H,18,20)(H,19,23)(H,21,22)
SMILES: CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)OCC1=CC=CC=C1
Molecular Formula: C17H24N2O5
Molecular Weight: 336.4 g/mol

(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoic acid

CAS No.: 2817-13-2

Reference Standards

VCID: VC0152465

Molecular Formula: C17H24N2O5

Molecular Weight: 336.4 g/mol

(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoic acid - 2817-13-2

CAS No. 2817-13-2
Product Name (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoic acid
Molecular Formula C17H24N2O5
Molecular Weight 336.4 g/mol
IUPAC Name 2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoic acid
Standard InChI InChI=1S/C17H24N2O5/c1-11(2)9-14(15(20)18-12(3)16(21)22)19-17(23)24-10-13-7-5-4-6-8-13/h4-8,11-12,14H,9-10H2,1-3H3,(H,18,20)(H,19,23)(H,21,22)
Standard InChIKey CWMXJBNCYBDNTJ-JSGCOSHPSA-N
Isomeric SMILES C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1
SMILES CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)OCC1=CC=CC=C1
Canonical SMILES CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)OCC1=CC=CC=C1
PubChem Compound 100086
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator